molecular formula C15H19N3O2 B2923587 N-[2-(dimethylamino)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-73-1

N-[2-(dimethylamino)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2923587
CAS No.: 852368-73-1
M. Wt: 273.336
InChI Key: LKLIRFUAGNTUHH-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with N,N-dimethylaminoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, it can interact with viral proteins, inhibiting their replication and spread .

Comparison with Similar Compounds

N-[2-(dimethylamino)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can be compared with other indole derivatives such as:

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-10-13(11-6-4-5-7-12(11)17-10)14(19)15(20)16-8-9-18(2)3/h4-7,17H,8-9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLIRFUAGNTUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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